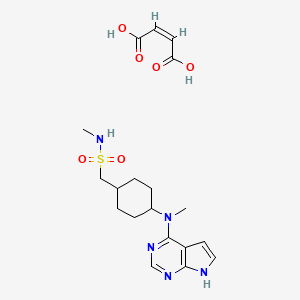![molecular formula C8H16N2O5 B3028230 Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 17439-94-0](/img/structure/B3028230.png)
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique 7-oxabicyclo[2.2.1]heptane structure, which includes an ethereal bridge and two carboxylic acid groups. It is commonly used as a herbicide and has various applications in scientific research.
Preparation Methods
The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reductive ethereal ring opening can occur, leading to the formation of different products.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are common reactions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves the inhibition of protein phosphatases, which are enzymes that remove phosphate groups from proteins . This inhibition can affect various cellular processes, including cell growth and division. The compound’s ethereal bridge and endo-dicarboxylic anhydride unit are crucial for its inhibitory activity .
Comparison with Similar Compounds
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both an ethereal bridge and carboxylic acid groups. Similar compounds include:
Cantharidin: A natural toxin with a similar bicyclic structure but different functional groups.
Norcantharidin: A synthetic derivative of cantharidin with similar biological activity.
Monoterpenoid and Sesquiterpenoid 7-oxabicyclo[2.2.1]heptanes: These compounds share the bicyclic structure but have different substituents and biological activities.
These compounds highlight the versatility and unique properties of the 7-oxabicyclo[2.2.1]heptane scaffold in various chemical and biological contexts.
Properties
CAS No. |
17439-94-0 |
|---|---|
Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
diazanium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.2H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);2*1H3 |
InChI Key |
NJPDFPLPWOPSKC-UHFFFAOYSA-N |
SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.N.N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)



![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)



